

Chemical properties of 8-Methylquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 8-Methylquinazolin-4(3H)-one

Cat. No.: B100325

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8-Methylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **8-Methylquinazolin-4(3H)-one**, a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. While **8-Methylquinazolin-4(3H)-one** is a known compound with CAS number 19181-54-5, detailed experimental data in the public domain is limited. This guide synthesizes available information on its basic properties and extrapolates its likely chemical behavior, spectroscopic characteristics, and potential biological activities based on the well-established chemistry of the quinazolinone core structure. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their investigations of this molecule.

Introduction

Quinazolin-4(3H)-one and its derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

8-Methylquinazolin-4(3H)-one is a specific isomer of the methyl-substituted quinazolinone family. Its structural distinction lies in the placement of the methyl group at the 8th position of the quinazoline ring. While its existence is confirmed, a comprehensive experimental profile is not readily available in scientific literature. This guide aims to bridge this gap by providing a detailed theoretical and practical framework for researchers interested in this particular molecule.

Chemical Properties and Data

Based on its structure and data from commercial suppliers, the fundamental properties of **8-Methylquinazolin-4(3H)-one** are summarized below. Spectroscopic data are predicted based on the analysis of structurally similar compounds.

Property	Data / Predicted Value	Citation
Molecular Formula	C ₉ H ₈ N ₂ O	
Molecular Weight	160.17 g/mol	
CAS Number	19181-54-5	
Appearance	White to off-white solid	
Storage Conditions	2-8°C	
Melting Point	Not experimentally determined. Expected to be a high-melting solid.	
Boiling Point	Not experimentally determined.	
Solubility	Predicted to be soluble in DMSO and polar organic solvents.	
Predicted ¹ H NMR	See Table 2 for predicted chemical shifts.	
Predicted ¹³ C NMR	See Table 3 for predicted chemical shifts.	
Predicted IR Spectrum	See Table 4 for characteristic absorption bands.	
Predicted Mass Spectrum	M ⁺ peak at m/z = 160.	

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	br s	1H	N-H
~8.0	d	1H	H-5
~7.6	t	1H	H-7
~7.3	d	1H	H-6
~2.5	s	3H	8-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)	Assignment
~165	C=O (C-4)
~148	C-2
~140	C-8a
~135	C-7
~127	C-5
~125	C-8
~120	C-6
~118	C-4a
~17	8-CH ₃

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3200-2800	N-H stretch (amide)
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
~1680	C=O stretch (amide)
~1610, ~1470	C=C stretch (aromatic)
~1600	C=N stretch

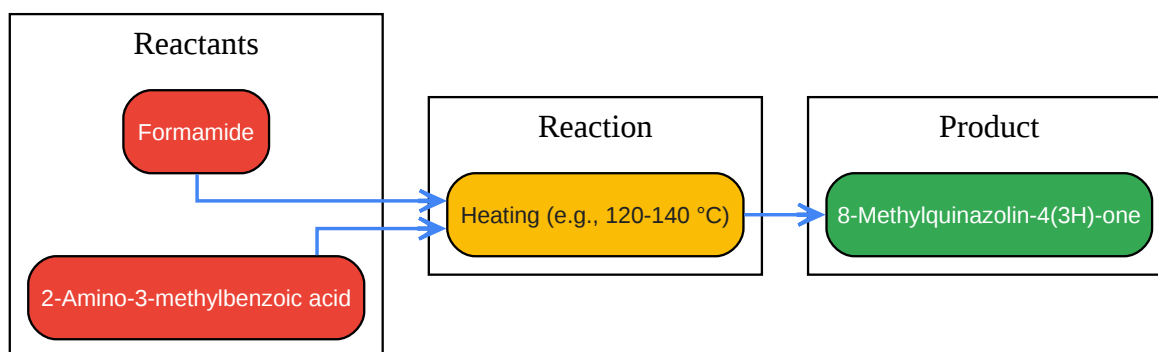
Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of **8-Methylquinazolin-4(3H)-one**, based on established methods for analogous compounds.

Synthesis of 8-Methylquinazolin-4(3H)-one

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation of an appropriately substituted anthranilic acid with a suitable one-carbon source, often followed by cyclization.

Workflow for the Synthesis of **8-Methylquinazolin-4(3H)-one**



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Caption: Synthetic workflow for **8-Methylquinazolin-4(3H)-one**.

Materials:

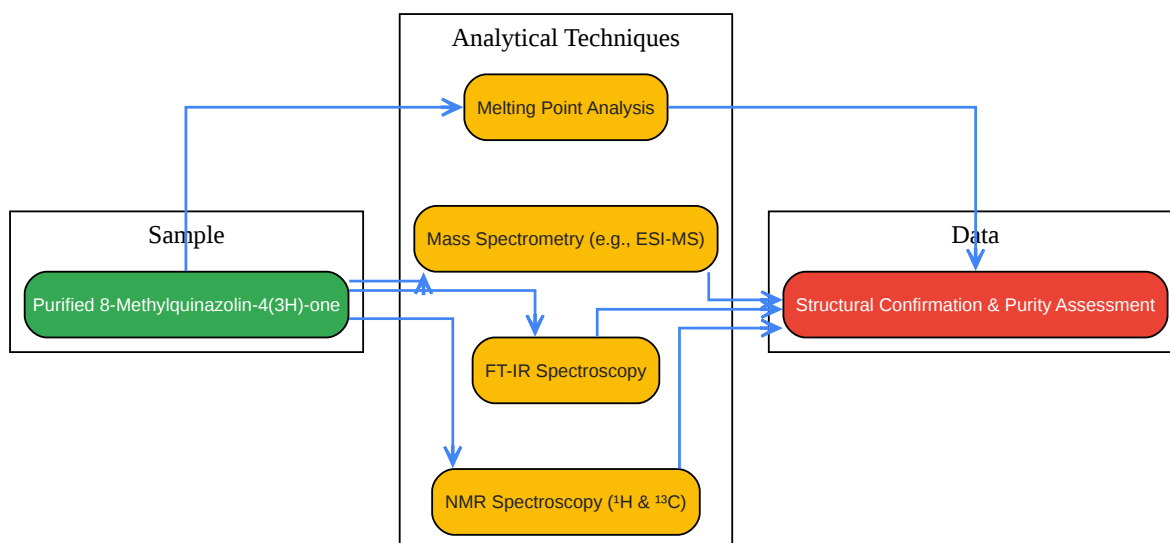
- 2-Amino-3-methylbenzoic acid
- Formamide
- Ethanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)

Procedure:

- A mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated at 120-140°C for 4-6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The resulting precipitate is collected by filtration.
- The crude product is washed with a dilute solution of sodium bicarbonate and then with water.
- The solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure **8-Methylquinazolin-4(3H)-one**.

Characterization

Workflow for Characterization



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Caption: Workflow for the characterization of **8-Methylquinazolin-4(3H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).
- Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- The expected chemical shifts are provided in Tables 2 and 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Prepare a KBr pellet of the sample or use an ATR accessory.
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Characteristic peaks are listed in Table 4.

Mass Spectrometry (MS):

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using electrospray ionization (ESI) or another appropriate method.
- The expected molecular ion peak $[M+H]^+$ would be at m/z 161.

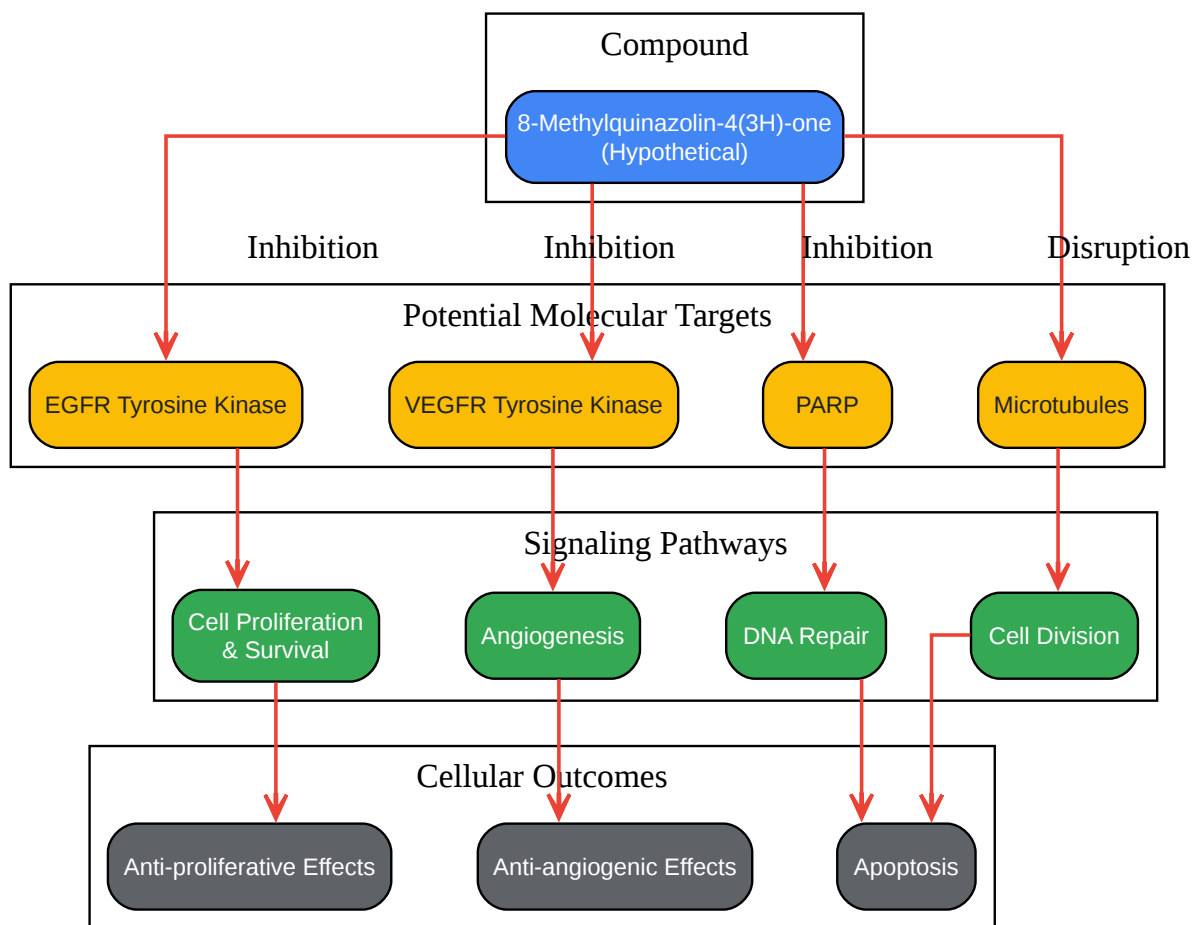
Melting Point Determination:

- Use a standard melting point apparatus to determine the melting range of the purified solid.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **8-Methylquinazolin-4(3H)-one**, the quinazolinone scaffold is a well-known pharmacophore. Derivatives have shown a wide array of activities, often through the inhibition of key enzymes in signaling pathways.

Potential Signaling Pathways Targeted by Quinazolinone Derivatives



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Caption: Potential signaling pathways modulated by quinazolinone derivatives.

Potential Areas of Investigation:

- **Anticancer Activity:** Many quinazolinone derivatives are potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. **8-Methylquinazolin-4(3H)-one** could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.
- **Enzyme Inhibition:** The quinazolinone nucleus is present in inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Assays for

the inhibition of such enzymes could reveal potential therapeutic applications.

- **Antimicrobial Activity:** The scaffold has also been associated with antibacterial and antifungal properties. Screening against a panel of pathogenic microbes would be a valuable initial step.

Conclusion

8-Methylquinazolin-4(3H)-one represents an under-investigated member of the pharmacologically significant quinazolinone family. This technical guide provides a foundational understanding of its expected chemical properties and outlines detailed, albeit hypothetical, experimental procedures for its synthesis and characterization. The exploration of its biological activities, guided by the known pharmacology of the quinazolinone scaffold, presents a promising avenue for future research in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their investigations into this intriguing molecule.

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